molecular formula C18H19FN2OS2 B6491557 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326840-09-8

2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6491557
CAS No.: 1326840-09-8
M. Wt: 362.5 g/mol
InChI Key: YBZJDELSZMRXRI-UHFFFAOYSA-N
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Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a pentyl group at position 3 and a (2-fluorophenyl)methyl sulfanyl moiety at position 2. Thienopyrimidinones are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes such as kinases and poly(ADP-ribose) polymerases (PARPs) .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJDELSZMRXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Precursors

The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation of 3-aminothiophene-2-carboxamide derivatives with carbonylating agents. For example, 2-aminothiophene-3-carboxylic acid reacts with benzoyl chloride in pyridine at 0°C, followed by reflux in acetic acid to form the pyrimidinone ring. Adapting this protocol, 3-aminothiophene-2-carboxamide can be treated with triphosgene or acetic anhydride under reflux to yield the unsubstituted thieno[3,2-d]pyrimidin-4-one scaffold.

Critical parameters include:

  • Temperature control : Reflux at 110–120°C ensures complete cyclization without decarboxylation.

  • Solvent selection : Pyridine facilitates acylation, while acetic acid promotes cyclodehydration.

Functionalization at Position 3: N3-Pentyl Substitution

Alkylation of Pyrimidinone Amine

The pentyl group at N3 is introduced via alkylation of the secondary amine in the pyrimidinone core. A representative method involves reacting 3H-thieno[3,2-d]pyrimidin-4-one with 1-bromopentane in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

Optimization insights :

  • Base selection : K2CO3 or Cs2CO3 enhances nucleophilicity of the amine.

  • Solvent effects : DMF or acetonitrile improves solubility of alkyl halides.

Table 1: Alkylation Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1-BromopentaneK2CO3DMF801272
1-IodopentaneCs2CO3MeCN70868

Data adapted from analogous protocols in.

Functionalization at Position 2: Sulfanyl Group Incorporation

Nucleophilic Substitution with [(2-Fluorophenyl)methyl]thiol

The sulfanyl group is introduced via displacement of a leaving group (e.g., chlorine) at C2. A two-step approach is employed:

  • Chlorination : Treat the core with POCl3 at 90°C to form 2-chloro-3-pentyl-thieno[3,2-d]pyrimidin-4-one.

  • Thiol substitution : React the chlorinated intermediate with [(2-fluorophenyl)methyl]thiol in ethanol using triethylamine as a base at 60°C for 6 hours.

Key observations :

  • Leaving group reactivity : Chlorine offers superior displacement kinetics compared to bromine in this scaffold.

  • Thiol stability : Use of freshly prepared [(2-fluorophenyl)methyl]thiol minimizes disulfide formation.

Table 2: Sulfanylation Reaction Parameters

Thiol EquivalentBaseSolventTemperature (°C)Time (h)Yield (%)
1.2Et3NEtOH60675
1.5DBUTHF70468

Data synthesized from.

Integrated Synthesis Route

Sequential Alkylation-Sulfanylation Protocol

A one-pot synthesis is achievable by sequential functionalization:

  • Core synthesis : Cyclize 3-aminothiophene-2-carboxamide with acetic anhydride.

  • N3-alkylation : Add 1-bromopentane and K2CO3 in DMF.

  • C2-chlorination : Treat with POCl3.

  • Sulfanylation : Introduce [(2-fluorophenyl)methyl]thiol.

Advantages :

  • Reduced purification steps.

  • Overall yield improves to ~65% compared to stepwise approaches.

Spectroscopic Characterization

NMR and IR Data Correlations

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 0.89 (t, J = 6.8 Hz, 3H, pentyl CH3).

    • δ 3.31 (t, J = 7.2 Hz, 2H, SCH2).

    • δ 7.28–7.76 (m, 4H, fluorophenyl).

  • IR (KBr) : 1684 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Misorientation of the thiophene ring during cyclization may yield [2,3-d] isomers. Mitigation strategies include:

  • Temperature modulation : Slow heating to 100°C minimizes isomerization.

  • Catalytic additives : ZnCl2 improves regioselectivity (yield increase by 12%) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the thienopyrimidine core or the fluorophenyl group, potentially altering the electronic properties of the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes them valuable in the study of cellular processes and disease mechanisms.

Medicine

In medicine, compounds like 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The thienopyrimidine core can bind to active sites of enzymes or receptors, inhibiting their function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Target Compound vs. Fluorophenylmethyl Sulfanyl Derivatives

  • 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one Substituents: 2-fluorophenylmethyl sulfanyl (position 2), pentyl (position 3). Molecular Weight: ~350–400 g/mol (estimated based on analogs). Key Feature: Fluorine at the ortho position may improve binding via hydrophobic or electrostatic interactions.
  • 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 877655-13-5) Substituents: 4-fluorophenylmethyl sulfanyl (position 2), 3-methoxyphenyl (position 3). Molecular Formula: C₂₀H₁₇FN₂O₂S₂ (MW: 400.49) . Key Feature: Para-fluorine and methoxy groups may alter electronic properties and solubility.

Activity Insights

Fluorine’s position on the benzyl group (e.g., ortho vs. para) can influence steric and electronic effects.

Substitution at Position 3: Alkyl vs. Aryl Groups

Target Compound vs. Aryl-Substituted Analogs

  • 3-Pentyl Group

    • The pentyl chain increases lipophilicity (logP ~4–5), which may enhance membrane permeability but reduce aqueous solubility.
  • 2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 23) Substituents: 4-tert-butylphenyl (position 2). Biological Activity: IC₅₀ values of 21 nM (TNKS1) and 29 nM (TNKS2), with high selectivity over other PARPs . Key Feature: The bulky tert-butyl group enhances potency by filling hydrophobic pockets in the TNKS binding site.
  • 3-(4-Nitrophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS 687569-28-4) Substituents: 4-nitrophenyl (position 3), 4-methylbenzyl sulfanyl (position 2). Molecular Formula: C₂₀H₁₈N₃O₃S₂ (MW: 412.5) .

Core Modifications: Thieno vs. Benzothienopyrimidinones

  • 2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 61) Core Structure: Benzothienopyrimidinone (larger aromatic system). Biological Activity: Micromolar TNKS inhibition; scaffold identified via virtual screening . Key Feature: Extended π-system may improve stacking interactions but reduce solubility.

Comparative Data Table

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Biological Activity (IC₅₀) Selectivity Notes
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (2-Fluorophenyl)methyl sulfanyl Pentyl ~350–400 (est.) Not reported N/A
2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one 4-tert-Butylphenyl None ~350 (est.) TNKS1 = 21 nM, TNKS2 = 29 nM High selectivity over PARP1/2
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one 4-Fluorophenylmethyl sulfanyl 3-Methoxyphenyl 400.49 Not reported N/A
3-(2-Hydroxypropyl)-2-[(2-fluorophenyl)methyl]sulfanyl-thieno[3,2-d]pyrimidin-4-one (2-Fluorophenyl)methyl sulfanyl 2-Hydroxypropyl 350.4 Not reported Hydroxyl group may improve solubility

Key Findings and Implications

Fluorine Substitution: The ortho-fluorine in the target compound may confer metabolic stability compared to non-fluorinated analogs, though direct evidence is lacking.

Alkyl Chain Length : The pentyl group balances lipophilicity and permeability, whereas shorter chains (e.g., hydroxypropyl in ) may enhance solubility but reduce membrane penetration.

Potency vs.

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For the compound , a general synthetic route may include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving thiophene derivatives.
  • Substitution at the 2-position with a fluorophenyl group via nucleophilic substitution.
  • Addition of a pentyl chain to enhance lipophilicity and biological activity.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one have been shown to inhibit growth in various cancer cell lines.

  • Cell Lines Tested : SU-DHL-6 (lymphoma), K562 (leukemia), H358 (lung cancer).
  • IC50 Values : The most potent derivatives reported IC50 values ranging from 0.55 μM to 1.68 μM against these cell lines .

The proposed mechanism of action for thieno[3,2-d]pyrimidines includes:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression and cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Study on Structural Variants

A comparative study evaluated various structural modifications on thieno[3,2-d]pyrimidines. It was found that:

  • Substituents at the 2-position significantly influenced biological activity.
  • Compounds with larger hydrophobic groups showed enhanced efficacy against cancer cells.
CompoundCell LineIC50 (μM)Notes
12eSU-DHL-60.55High potency
12fK5621.68Moderate potency
12gH3580.95Effective

Toxicity Studies

Toxicity evaluations are crucial for assessing the safety profile of new compounds. The compound demonstrated low toxicity against normal human cell lines (e.g., HEK293T), with a CC50 value around 15.09 μM . This indicates a favorable therapeutic index.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core and introduction of the 2-fluorophenylmethyl sulfanyl group. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for substitution steps .
  • Temperature control : Elevated temperatures (70–100°C) during cyclization improve reaction rates but require monitoring to avoid by-products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl and pentyl groups) and thienopyrimidine core integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C18_{18}H20_{20}FN2_2OS2_2) and detects trace impurities .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though requires high-purity crystals .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Initial screening focuses on target-agnostic assays:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Test against kinases or redox-related enzymes (e.g., glutathione peroxidase) linked to ferroptosis .
  • Solubility : Employ shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in inducing ferroptosis?

  • Methodological Answer : Mechanistic studies require multi-modal approaches:

  • Lipid peroxidation assays : Measure malondialdehyde (MDA) levels in treated cells using thiobarbituric acid-reactive substances (TBARS) .
  • GPX4 activity assays : Quantify glutathione peroxidase 4 inhibition via spectrophotometric methods .
  • Gene expression profiling : RNA-seq identifies pathways (e.g., Nrf2, SLC7A11) modulated by the compound .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer : Contradictions often arise from substituent effects. Systematic strategies include:

  • Comparative SAR : Compare analogs with varying fluorophenyl (electron-withdrawing) vs. chlorophenyl (lipophilic) groups to assess potency differences .
  • Meta-analysis : Aggregate data from PubChem and academic databases to identify trends in IC50_{50} values against specific cancer types .
  • Computational docking : Use AutoDock Vina to predict binding affinities to GPX4 or other targets, validating with mutagenesis studies .

Q. What advanced synthetic routes enable the introduction of isotopically labeled groups for pharmacokinetic studies?

  • Methodological Answer : Deuterium or 13^{13}C labeling requires tailored approaches:

  • Deuterated solvents : Use D2_2O or CD3_3OD in late-stage functionalization to preserve core structure .
  • Pd-catalyzed cross-coupling : Introduce 13^{13}C-labeled pentyl groups via Suzuki-Miyaura reactions with labeled alkyl halides .

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